Romidepsin is sourced from Chromobacterium violaceum, where it was initially identified as a natural product with antitumor properties. It belongs to the class of compounds known as depsipeptides, which are characterized by their unique structure that includes both ester and amide linkages. As a histone deacetylase inhibitor, romidepsin disrupts the normal function of histone deacetylases, leading to an accumulation of acetylated histones and altered gene expression patterns associated with cell cycle regulation and apoptosis.
The synthesis of romidepsin can be achieved through two primary methods: biological fermentation and chemical synthesis. The latter has been developed to enhance yield and efficiency.
The chemical synthesis employs various solvents such as methanol, ethanol, and acetonitrile, with reaction conditions optimized for temperature (typically around 35°C) and time (ranging from 1 to 10 hours). Common oxidizing agents used include ferric chloride hexahydrate and hydrogen peroxide .
Romidepsin has a complex molecular structure characterized by its cyclic nature and multiple functional groups. The molecular formula is , with a molecular weight of approximately 306.38 g/mol.
Romidepsin undergoes several chemical reactions during its synthesis:
These reactions are carefully controlled to minimize impurities and maximize yield during synthesis .
Romidepsin exerts its pharmacological effects primarily through inhibition of histone deacetylases. This inhibition leads to:
Romidepsin is primarily used in clinical settings for:
Additionally, recent studies have explored novel formulations such as nanoparticle delivery systems (Nanoromidepsin) that enhance drug solubility, stability, and targeted delivery, potentially improving therapeutic outcomes .
Romidepsin (FK228, FR901228, depsipeptide) was first isolated in 1994 from the Gram-negative bacterium Chromobacterium violaceum strain No. 968, found in a soil sample from Yamagata Prefecture, Japan [1] [9] [10]. Fermentation was conducted aerobically in nutrient broth supplemented with 1% glucose at 30°C for 72 hours, reaching stationary phase with a maximal yield of 19 μg/mL [1] [10]. The compound was extracted from the aqueous culture filtrate using ethyl acetate (EtOAc), followed by evaporation and purification via normal-phase chromatography. Final crystallization in a dichloromethane-methanol-acetonitrile solvent system (10:1:20) yielded colorless prisms [1] [10].
Initial structural characterization identified romidepsin as a bicyclic depsipeptide featuring:
Absolute configuration was confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, revealing a cage-shaped "molecular claw" conformation critical for biological activity [1] [10]. This complex architecture posed significant synthetic challenges, with the first total synthesis achieved in 1996 [9].
Table 1: Key Fermentation Parameters for Romidepsin Production
Parameter | Condition | Significance |
---|---|---|
Producing Strain | Chromobacterium violaceum No. 968 | Isolated from Japanese soil sample |
Culture Medium | Nutrient broth + 1% glucose | Maximizes biomass and metabolite yield |
Incubation Temperature | 30°C | Optimal for bacterial growth |
Duration | 72 hours | Peak production at stationary phase |
Extraction Solvent | Ethyl acetate | Efficient recovery of nonpolar metabolites |
Maximal Yield | 19 μg/mL | Low yield necessitating analog development |
The NCI's Developmental Therapeutics Program advanced romidepsin to preclinical testing in the early 1990s after screening against the NCI-60 human tumor cell line panel. It exhibited exceptional cytotoxicity, with GI50 values in the low nanomolar range (1–10 nM) across diverse cancer types, particularly leukemia and renal carcinoma lines [1] [9]. Unique among screened compounds, romidepsin showed a distinct activity profile in the NCI's COMPARE algorithm analysis, indicating a novel mechanism of action [1] [3].
Notably, romidepsin demonstrated in vivo efficacy in murine xenograft models. It significantly suppressed tumor growth in mice bearing P388 leukemia cells and human lung carcinoma xenografts without severe toxicity, confirming its translational potential [1] [9]. These results prompted the NCI to designate romidepsin as NSC 630176 and pursue Investigational New Drug (IND)-enabling studies in 1998 under a Cooperative Research and Development Agreement (CRADA) with Fujisawa Pharmaceuticals [1] [9].
Table 2: Cytotoxicity Profile of Romidepsin in NCI-60 Cell Lines (Select Examples)
Cell Line | Histotype | GI50 (nM) | Response Ranking |
---|---|---|---|
CCRF-CEM | Leukemia | 0.3 | Most sensitive |
HL-60-TB | Leukemia | 0.5 | Highly sensitive |
A498 | Renal carcinoma | 1.2 | Highly sensitive |
HCT-116 | Colon carcinoma | 3.8 | Moderately sensitive |
SF-295 | Glioblastoma | 5.1 | Moderately sensitive |
NCI-H522 | Non-small cell lung | 7.6 | Less sensitive |
Romidepsin was initially classified as an "anti-ras" agent after it reversed malignant phenotypes in Ha-ras-transformed NIH-3T3 fibroblasts without cytotoxicity to normal cells [1] [5]. This activity was observed at concentrations of 1–10 ng/mL, where romidepsin restored flattened morphology and contact inhibition, suggesting selective targeting of oncogenic signaling [5] [9].
In 1998, a pivotal study revealed its true mechanism: romidepsin is a potent histone deacetylase (HDAC) inhibitor. Furumai et al. demonstrated that reduced romidepsin (post-disulfide cleavage) chelates zinc in the catalytic pocket of HDACs, with preferential inhibition of Class I HDACs (HDAC1 IC50 = 36 nM; HDAC2 IC50 = 47 nM) over Class II enzymes [1] [3] [9]. Key mechanistic insights include:
This mechanistic shift was confirmed when romidepsin and trichostatin A (a known HDACi) showed identical effects on SV40 promoter activation. Subsequent studies validated HDAC inhibition as the primary antitumor mechanism, leading to clinical development for T-cell lymphomas [1] [9].
The 36.4-kb dep gene cluster in C. violaceum No. 968 encodes a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway for romidepsin assembly [5]. This cluster comprises 14 genes, including:
Table 3: Core Genes in the Romidepsin (dep) Biosynthetic Cluster
Gene | Function | Domain Architecture |
---|---|---|
depA | D-valine incorporation | Condensation-Adenylation-PCP |
depB | D-cysteine activation | Adenylation-PCP-Epimerization |
depD | Polyketide chain extension | KS-AT-KR-ACP |
depE | L-valine incorporation | Condensation-Adenylation-PCP |
depH | Disulfide bond formation | FAD-dependent oxidoreductase |
depI | Macrocyclization/ester bond formation | Thioesterase |
Gene inactivation of depD or depH abolished romidepsin production, confirming the cluster's role. This genetic tractability enables biosynthetic engineering for novel analogs, exemplified by romipeptides A and B—naturally occurring derivatives with enhanced cytotoxicity (IC50 = 5.7–12.5 nM against A549 lung cancer) [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7